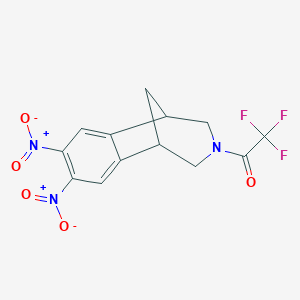

2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine

Description

2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (CAS 230615-59-5) is a benzazepine-derived compound with a molecular formula of C₁₃H₁₀F₃N₃O₅ and a molecular weight of 345.23 g/mol . It is characterized by a bicyclic structure incorporating a methano bridge and functionalized with nitro (-NO₂) and trifluoroacetyl (-COCF₃) groups at positions 7,8 and 3, respectively. The compound is a white to light yellow powder with a purity of ≥98% and a boiling point of ~520.4°C at 760 mmHg .

Its primary application lies in organic synthesis, particularly as a key intermediate in pharmaceutical manufacturing, including antiaddictive agents like varenicline (Chantix/Champix) . It is also utilized in research settings for studying nicotinic acetylcholine receptor (nAChR) ligands due to its structural resemblance to other benzazepine derivatives .

Properties

IUPAC Name |

1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTXJBWOCIFUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619029 | |

| Record name | 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230615-59-5 | |

| Record name | 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagent Selection and Reaction Conditions

Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H) in dichloromethane (DCM) as the solvent. The reaction proceeds under anhydrous conditions at temperatures between 0–30°C , with rigorous temperature control to minimize side reactions such as over-nitration or decomposition.

Key Parameters:

-

Molar Ratio : A 1:1.3 molar ratio of the benzazepine precursor to HNO₃ ensures complete nitration.

-

Acid Catalyst : Trifluoromethanesulfonic acid acts as a Lewis acid catalyst, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

-

Solvent Volume : Dichloromethane is used in a 2.5–5.0-fold volume relative to the precursor to maintain solubility and facilitate mixing.

Procedural Details

-

Cooling Phase : Trifluoromethanesulfonic acid is dissolved in DCM and cooled to 0–5°C in an ice bath.

-

Nitric Acid Addition : Fuming HNO₃ is added dropwise over 25–35 minutes, forming a clear yellow solution.

-

Precursor Introduction : The benzazepine precursor, dissolved in DCM, is added slowly over 1–1.5 hours while maintaining the temperature below 5°C .

-

Reaction Completion : The mixture is warmed to 25–30°C and stirred for 2 hours, with HPLC monitoring to confirm >99% conversion.

Workup and Purification

Post-nitration, the crude product is isolated through a multi-step purification process to achieve pharmaceutical-grade purity.

Quenching and Extraction

The reaction mixture is quenched in ice-cold deionized water to neutralize excess acid. The biphasic system is transferred to a separatory funnel, and the organic layer (DCM) is separated. Additional DCM washes (2×1.26 L) extract residual product from the aqueous phase.

Washing and Neutralization

The combined organic layers undergo sequential washes:

Concentration and Trituration

The DCM layer is concentrated under reduced pressure to yield a dark yellow oil, which solidifies upon standing. Crude product is triturated with ethyl acetate at 55–60°C for 2 hours to remove impurities, followed by filtration and washing with chilled ethyl acetate. This step enhances purity from ~95% to 99.55% (HPLC).

Analytical and Optimization Data

Yield and Purity

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 68.9–70% | |

| HPLC Purity | 99.55% | |

| Melting Point | Not reported | |

| Molecular Weight | 345.23 g/mol |

Comparative Analysis of Methodologies

Scale-Up Considerations

The patented process in US2009/318695 demonstrates scalability to kilogram-scale production. Key advantages include:

-

Reduced Reaction Time : 2-hour stirring at 25–30°C vs. traditional overnight reactions.

-

Cost Efficiency : Trifluoromethanesulfonic acid is recycled during workup, lowering material costs.

Critical Challenges and Solutions

Byproduct Formation

Over-nitration or ring oxidation may occur if temperatures exceed 30°C . Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitro oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 2,3,4,5-tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine is its role as an intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its use in the preparation of nicotinic receptor modulators such as varenicline, which is used for smoking cessation therapy .

Potential Neuropharmacological Effects

Research indicates that compounds structurally related to this benzazepine derivative may exhibit neuroprotective effects and influence neurotransmitter systems. The ability to modulate nicotinic acetylcholine receptors could make this compound a candidate for further studies in neurodegenerative diseases or cognitive enhancement therapies .

Anticancer Properties

Studies have suggested that derivatives of benzazepine compounds may possess anticancer properties. The dinitro substitution pattern could enhance the cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated effective methods for producing this compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized product .

In vitro studies assessed the biological activity of this compound against various cancer cell lines. Results indicated a dose-dependent response in cell viability assays, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoroacetyl group play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 230615-59-5 | C₁₃H₁₀F₃N₃O₅ | 345.23 | 7,8-dinitro; 3-trifluoroacetyl |

| CP-601932 [(1S,5R)-2,3,4,5-tetrahydro-7-(trifluoromethyl)-1,5-methano-1H-3-benzazepine] | N/A | C₁₂H₁₁F₃N | 242.22 | 7-trifluoromethyl; unsubstituted |

| 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (varenicline intermediate) | 230615-51-7 | C₁₃H₁₂F₃NO | 255.24 | 3-trifluoroacetyl; no nitro groups |

| PF-4575180 [rac-exo-[6-(2-(pyridin-3-yl)-5-fluorophenoxy)]-3-azabicyclo[3.2.1]octane dihydrochloride] | N/A | C₂₀H₂₂Cl₂FN₃O | 430.31 | Azabicyclo structure; pyridinyl-fluorophenoxy |

Key Observations :

- The target compound’s 7,8-dinitro and trifluoroacetyl groups distinguish it from CP-601932 (trifluoromethyl) and the varenicline intermediate (lacks nitro groups) .

- PF-4575180 diverges entirely, featuring an azabicyclo[3.2.1]octane core instead of a benzazepine scaffold .

Pharmacological and Functional Comparison

Key Observations :

Key Observations :

Key Observations :

- The target compound’s nitration steps increase synthesis complexity compared to non-nitrated benzazepines .

- Regional demand in Asia-Pacific reflects its role in generic pharmaceutical production .

Biological Activity

2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (CAS No. 230615-59-5) is a complex organic compound notable for its unique structural features and potential biological activity. This compound is primarily recognized as an intermediate in the synthesis of Varenicline, a drug used for smoking cessation. Its molecular formula is C13H10F3N3O5, and it has a molecular weight of 345.23 g/mol .

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Nitro Groups : The presence of nitro groups (–NO2) enhances its reactivity and potential interactions with biological targets.

- Trifluoroacetyl Group : This group (–C(=O)CF3) imparts distinct electronic properties that can influence binding affinity to biological receptors.

- Methano Bridge : This structural element aids in the stability of the molecule and may affect its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and are significant in the context of nicotine addiction . The nitro groups may facilitate the formation of covalent bonds with active site residues in proteins or induce conformational changes that alter enzyme or receptor activity.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Anticancer Activity

Preliminary investigations suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound. The following table summarizes key differences:

| Compound Name | Functional Groups | Biological Activity | Notes |

|---|---|---|---|

| This compound | Nitro groups, Trifluoroacetyl | Partial agonist at nAChRs | Intermediate for Varenicline synthesis |

| 2,3,4,5-Tetrahydro-7,8-dinitro-3-(acetyl)-1H-3-benzazepine | Nitro groups, Acetyl | Limited data available | Similar structure but different acyl group |

| 2,3,4,5-Tetrahydro-7,8-dinitro-3-(fluoroacetyl)-1H-3-benzazepine | Nitro groups, Fluoroacetyl | Limited data available | Different halogen substitution |

Case Studies

While direct case studies on this specific compound are sparse due to its role as an intermediate rather than a standalone therapeutic agent, related studies on Varenicline have shown significant outcomes in smoking cessation therapies. Varenicline's mechanism involves selective activation of nAChRs which can be extrapolated to understand potential effects from its intermediates like 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1H-3-benzazepine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine, and how can yield be improved?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclization strategies. Key steps include nitro-group introduction and trifluoroacetylation. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, cyclization reactions may benefit from Lewis acid catalysts like BF₃·Et₂O to enhance ring closure efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to intermediate polarities . Pilot studies should prioritize reaction parameter screening (e.g., stoichiometry, reaction time) to minimize byproducts.

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

- Methodological Answer : Purity validation requires orthogonal techniques:

- HPLC-UV : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities. Pharmacopeial guidelines suggest relative retention time comparisons for impurity profiling .

- Elemental Analysis : Verify C, H, N, F content against theoretical values (Molecular Formula: C₁₃H₁₀F₃N₃O₅; Molecular Weight: 345.23) .

- Moisture Analysis : Karl Fischer titration ensures compliance with ≤0.5% moisture specifications .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Limited toxicity data necessitate stringent precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/airway exposure.

- Waste Disposal : Follow hazardous waste protocols for nitroaromatics and fluorinated compounds.

- Stability Testing : Monitor for decomposition under light, heat, or humidity (storage at 2–8°C in amber vials recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay variability or structural heterogeneity. Strategies include:

- Dose-Response Curves : Use standardized assays (e.g., radioligand binding for receptor affinity) across multiple concentrations.

- Metabolite Screening : Evaluate if trifluoroacetyl hydrolysis (to 2,3,4,5-Tetrahydro-7,8-dinitro-1,5-methano-1H-3-benzazepine) alters activity .

- Cross-Study Comparisons : Apply meta-analysis frameworks to reconcile differences in IC₅₀ values or selectivity profiles .

Q. What computational methods are suitable for predicting the reactivity of the nitro and trifluoroacetyl groups in further functionalization?

- Methodological Answer :

- DFT Calculations : Model electron densities to predict sites for nucleophilic/electrophilic attacks. The nitro group’s electron-withdrawing nature may direct substitutions to meta/para positions.

- Molecular Dynamics (MD) : Simulate solvation effects on trifluoroacetyl stability in protic vs. aprotic solvents.

- Docking Studies : Assess steric/electronic compatibility for target protein binding .

Q. How can impurity profiles be minimized during scale-up from milligram to kilogram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.

- Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal purity.

- Byproduct Tracking : Employ LC-MS to identify and quantify impurities (e.g., de-nitro or acetyl migration byproducts) during pilot batches .

Q. What strategies address the compound’s limited environmental impact data in ecotoxicology studies?

- Methodological Answer :

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradability and toxicity thresholds.

- Microcosm Assays : Test compound persistence in soil/water systems under controlled conditions (pH, microbial activity).

- Collaborative Studies : Partner with environmental chemists to design OECD 301/302 guideline-compliant tests .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.